Enhanced In Vitro Solubility in DMSO Compared to Lenalidomide
Lenalidomide-C10-OH exhibits a markedly higher solubility in DMSO compared to its parent compound, lenalidomide. This is a critical parameter for preparing high-concentration stock solutions required for biophysical assays or subsequent chemical conjugation steps in PROTAC synthesis .
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | 110 mg/mL (274.65 mM) |
| Comparator Or Baseline | Lenalidomide: 25-52 mg/mL (96-200 mM) |
| Quantified Difference | Approximately 2- to 4.4-fold higher solubility (mg/mL basis) and up to 2.8-fold higher (mM basis) |
| Conditions | In vitro; DMSO as solvent. Lenalidomide-C10-OH requires ultrasonic and warming to 80°C . Lenalidomide solubility range compiled from multiple vendor data sheets [REFS-2, REFS-3]. |
Why This Matters
Higher solubility enables the preparation of more concentrated stock solutions, reducing the volume of organic solvent needed in cellular assays and facilitating more robust PROTAC synthesis and characterization.
